Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Research has been dedicated to exploring the synthetic pathways and transformations of related thiazole and pyrimidine derivatives, providing foundational knowledge for further chemical and pharmacological studies. For instance, the synthesis of derivatives such as pyrazolo[3,4-d]pyrimidin-4(5H)-ones from precursors like acetylpyridine demonstrates the compound's role in creating structurally diverse heterocycles (Rahmouni et al., 2016). Similarly, the preparation of 3-(4-methyl-2-R-pyrimidin-5-yl)-3-oxopropionic esters showcases the versatility of pyrimidine derivatives in synthesizing novel compounds with potential biological activities (Potapov et al., 2014).
Potential Biological and Pharmacological Applications
Although specific to structural analogs and derivatives, research indicates the potential of compounds related to "Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate" in biological applications. For example, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase activators, highlighting the compound's relevance in designing dual-acting hypoglycemic agents (Song et al., 2011). This underscores the potential utility of related compounds in developing treatments for metabolic disorders.
Heterocyclic Chemistry and Material Science
The compound and its derivatives play a significant role in heterocyclic chemistry, where the focus is on creating new heterocycles with potential applications in material science and pharmaceuticals. For instance, the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents showcases the application of related compounds in developing new materials with specific biological properties (Patel et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities .
Mode of Action
It is known that the presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways .
Properties
IUPAC Name |
methyl 1-[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-11-8-12(2)20-17(19-11)22-18-21-14(10-27-18)9-15(24)23-6-4-13(5-7-23)16(25)26-3/h8,10,13H,4-7,9H2,1-3H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLLBKTHCYNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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